4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic compound with notable applications in medicinal chemistry. It is characterized by its complex structure, which includes a pyrimidine ring substituted with amino, chloro, and difluorohydroxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Difluorohydroxy Group: This step typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation and Hydroxymethylation: These steps can be carried out using oxidizing agents and formaldehyde, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro or difluoro groups.
Substitution: The amino and chloro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Biological Research: The compound is used to investigate cellular processes and molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the proliferation of cells by modifying the nucleotide structure of DNA, thereby interfering with cellular replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one: An anticancer and antiviral agent.
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: Used in pharmaceutical applications.
Uniqueness
4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and difluorohydroxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H10ClF2N3O4 |
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Molecular Weight |
297.64 g/mol |
IUPAC Name |
4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10ClF2N3O4/c10-3-1-15(8(18)14-6(3)13)7-9(11,12)5(17)4(2-16)19-7/h1,4-5,7,16-17H,2H2,(H2,13,14,18)/t4-,5-,7-/m1/s1 |
InChI Key |
KWFSKURQOMUVLJ-WYDQCIBASA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F)N)Cl |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)(F)F)N)Cl |
Origin of Product |
United States |
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